molecular formula C25H23NO5 B2685071 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2416231-62-2

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

Cat. No. B2685071
CAS RN: 2416231-62-2
M. Wt: 417.461
InChI Key: OEYLQAQGDWLKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” is a chemical compound with the linear formula C18H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” can be represented by the SMILES string O=C(NC(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . The InChI representation is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) .


Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” is 353.41 . It is a solid at room temperature .

Scientific Research Applications

Novel Fluorescence Probes Development

A significant application of fluorenyl derivatives in scientific research involves the development of novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species. For instance, fluorenyl compounds have been designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase selectively. These compounds, when applied to living cells, have enabled the visualization of reactive oxygen species generated in stimulated neutrophils, providing valuable tools for biological and chemical applications (Setsukinai et al., 2003).

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the chemical structure , serves as a protective group for hydroxy-groups in synthetic chemistry. It's particularly valuable in peptide synthesis, where it protects amino acids during the assembly process. This group can be conveniently removed without affecting other sensitive functional groups, demonstrating its importance in the synthesis of complex molecules such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Metal-Ion Sensing and Bioimaging

Fluorenyl derivatives also play a crucial role in developing sensors and probes for metal-ion sensing and bioimaging. For example, specific fluorene-based compounds have been utilized for their high sensitivity to Zn2+ ions, showcasing their potential in two-photon fluorescence microscopy imaging. These applications are critical for studying biological systems and understanding metal-ion dynamics in various environmental and physiological contexts (Belfield et al., 2010).

Inhibition of Cell Adhesion Processes

Another application is in the development of compounds that inhibit cell adhesion processes, particularly in leukocytes. Fluorenylalkanoic and benzoic acids have been synthesized as anti-inflammatory agents, showing potency in inhibiting neutrophil recruitment. This application is vital in developing new therapeutic strategies for managing inflammation and related diseases (Hamilton et al., 1995).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a Combustible Solid, but the flash point is not applicable .

properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16(14-30-23-13-7-6-12-21(23)24(27)28)26-25(29)31-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLQAQGDWLKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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